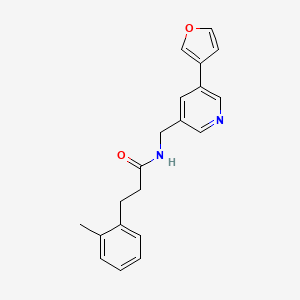

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide

Description

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-15-4-2-3-5-17(15)6-7-20(23)22-12-16-10-19(13-21-11-16)18-8-9-24-14-18/h2-5,8-11,13-14H,6-7,12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRPYXYEUBEYIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide, with the CAS number 2034313-86-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and other pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O2 |

| Molecular Weight | 320.4 g/mol |

| Structure | Chemical Structure |

Anti-inflammatory Activity

Research indicates that compounds structurally related to this compound exhibit anti-inflammatory properties. For instance, derivatives such as 1-furan-2-yl-3-pyridin-2-yl-propenone have been shown to inhibit the production of nitric oxide and tumor necrosis factor-alpha (TNF-α), suggesting a mechanism for reducing inflammation in biological systems .

Anticancer Potential

The compound's anticancer activity has been assessed through various studies:

- Cell Line Studies : Similar compounds have demonstrated significant cytotoxic effects against several cancer cell lines. For example:

- Mechanism of Action : The proposed mechanism includes the inhibition of key signaling pathways involved in tumor growth and survival, potentially through interactions with specific kinases or other regulatory proteins.

Case Studies

Case Study 1: Inhibition of Tumor Growth

A study evaluated the effect of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls, correlating with the compound's ability to induce apoptosis in cancer cells.

Case Study 2: Cytotoxicity Assessment

In vitro assays were conducted using various cancer cell lines including HepG2 (liver cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 17.82 μM against HepG2 cells, demonstrating its potential as a therapeutic agent in hepatocellular carcinoma .

Pharmacological Profile

The pharmacological profile of this compound includes:

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide. A notable investigation demonstrated that derivatives of this compound exhibited moderate to significant growth inhibition against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). For instance, certain derivatives showed inhibition rates ranging from 50% to over 64% at concentrations of 5 μg/ml, indicating promising anticancer properties .

2. Antifungal and Insecticidal Activities

The compound has also been evaluated for its antifungal and insecticidal properties. In vitro tests revealed that some derivatives displayed effective antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding 80% at concentrations of 50 μg/ml. Additionally, insecticidal assays indicated that certain derivatives achieved mortality rates up to 90% against pests like Spodoptera frugiperda at concentrations of 500 μg/ml .

Agricultural Applications

The structural features of this compound make it a candidate for use in agrochemicals. Its antifungal and insecticidal properties suggest potential applications in crop protection. Compounds with similar structures have been synthesized and tested for their efficacy against agricultural pests and diseases, demonstrating the ability to enhance crop yields while minimizing chemical inputs .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyridine derivatives, including this compound, found that modifications in the chemical structure significantly influenced anticancer activity. The most potent compounds were identified through systematic screening against various cancer cell lines, leading to the identification of promising candidates for further development .

Case Study 2: Agricultural Testing

In agricultural research, a derivative from the same class was tested for its ability to control Botrytis cinerea, a major fungal pathogen affecting crops. The study reported substantial reductions in fungal growth when treated with the compound at specified concentrations, suggesting its potential as a biopesticide .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Propanamide Derivatives

Core Backbone Modifications

Pyridine-Furan Hybrids :

- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide (CAS 2034536-73-5): Differs in furan substitution (2-yl vs. 3-yl) and the presence of a phenylthio group instead of o-tolyl. This compound has a molecular weight of 338.4 (C₁₉H₁₈N₂O₂S) . The furan-2-yl group may alter π-π stacking interactions compared to furan-3-yl, while phenylthio introduces sulfur-mediated electronic effects.

- Thiazole-Based Analogs: N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31): Features a thiazole core instead of pyridine and a fluorophenyl substituent. This compound demonstrated inhibitory activity against KPNB1 and anticancer effects in cell assays .

Alkyl Chain and Aromatic Substituents

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide : Replaces pyridine with a thiadiazole ring and lacks a furan substituent. Its molecular weight is 261.34 (C₁₃H₁₅N₃OS), and it serves as a synthetic intermediate . The absence of fused heterocycles may reduce steric hindrance compared to the target compound.

Pesticidal Propanamides :

Physicochemical Properties

Melting Points and Solubility

Melting Points :

- Compounds with alkyl chains (e.g., 5a-5d in ) show melting points between 142–182°C, influenced by chain length and crystallinity . The o-tolyl group in the target compound may elevate its melting point due to enhanced van der Waals interactions.

- Oxadiazole-thiazole derivatives (7c-7f) have melting points of 134–178°C, suggesting that rigid heterocycles reduce molecular flexibility and increase thermal stability .

Spectroscopic Characterization

¹H-NMR Trends :

Mass Spectrometry :

Anticancer and Enzyme Inhibition

- The target compound’s o-tolyl group may enhance membrane permeability due to increased lipophilicity .

Q & A

Basic: What synthetic strategies are employed for synthesizing N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide?

The synthesis involves multi-step organic reactions, including:

- Coupling reactions using organolithium reagents to link the furan-3-yl and pyridin-3-ylmethyl moieties .

- Protecting group strategies to ensure selective amide bond formation between the pyridine and propanamide components .

- Optimized conditions such as anhydrous solvents (e.g., THF or DMF) and catalysts (e.g., palladium for cross-coupling) to enhance yield .

Purification typically employs column chromatography or recrystallization .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Key parameters include:

- Temperature control : Lower temperatures (−78°C) for sensitive intermediates (e.g., Grignard reactions), while amidation may require reflux .

- Solvent selection : Polar aprotic solvents (DMF) for coupling reactions; THF for lithiation steps .

- Catalyst screening : Testing palladium complexes (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings .

Advanced techniques like high-throughput screening (HTS) can systematically evaluate variables .

Basic: What analytical methods confirm the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic protons (furan, pyridine) and amide linkages .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (C₂₀H₁₉N₂O₂, MW 337.4 g/mol) .

- X-ray crystallography : Resolve stereochemistry using SHELXL (for crystalline derivatives) .

Advanced: How to address contradictions in reported biological activity data for structural analogs?

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., o-tolyl vs. phenylthio groups) on target binding .

- Assay standardization : Ensure consistent conditions (e.g., enzyme concentration, pH) across studies .

- Computational docking : Use AutoDock or Schrödinger to predict binding modes and rationalize discrepancies .

Basic: What methodologies identify the compound’s biological targets?

- In vitro binding assays : Radioligand displacement studies for receptor affinity (e.g., GPCRs, kinases) .

- Proteomics : Affinity chromatography coupled with LC-MS/MS to isolate interacting proteins .

- Transcriptomics : RNA-seq to identify pathways modulated in treated cell lines .

Advanced: How to evaluate the stability of the amide bond under physiological conditions?

- Hydrolysis studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .

- Mass spectrometry : Detect hydrolyzed products (e.g., free carboxylic acid) .

- Molecular dynamics (MD) simulations : Predict susceptibility to enzymatic cleavage .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

- ADMET prediction : SwissADME or pkCSM to estimate solubility, permeability, and CYP450 interactions .

- Molecular docking : AutoDock Vina for binding affinity predictions with targets like cyclooxygenase-2 .

Advanced: How to resolve challenges in achieving >95% purity for in vivo studies?

- Chromatographic optimization : Use reverse-phase HPLC with C18 columns and gradient elution .

- Crystallization screening : Identify optimal solvent pairs (e.g., ethanol/water) .

- Impurity profiling : LC-MS to trace byproducts and adjust synthetic steps .

Basic: How to design SAR studies for this compound?

- Substituent variation : Synthesize derivatives with modified aryl (e.g., nitro, chloro) or heterocyclic groups .

- Bioisosteric replacement : Replace furan with thiophene or pyrazole to assess activity shifts .

- 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electronic features with potency .

Advanced: What strategies assess in vivo toxicity and therapeutic potential?

- Acute toxicity testing : Dose escalation in rodent models (OECD 423) to determine LD₅₀ .

- Pharmacokinetic profiling : Plasma half-life (t½), Cₘₐₓ, and bioavailability via LC-MS/MS .

- Toxicogenomics : RNA-seq to identify off-target effects in liver/kidney tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.